molecular formula C22H24N2O6 B2691398 3,4,5-trimethoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851405-46-4

3,4,5-trimethoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Cat. No.: B2691398
CAS No.: 851405-46-4
M. Wt: 412.442
InChI Key: PWVXKRKOTUSWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a complex organic compound featuring multiple functional groups, including methoxy groups, a quinoline moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide typically involves multi-step organic synthesis

    Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Ethyl Linker Introduction: The ethyl linker can be introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with an ethyl halide under basic conditions.

    Benzamide Formation: The final step involves the formation of the benzamide by reacting the intermediate with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding phenols or quinones under strong oxidizing conditions.

    Reduction: The carbonyl group in the quinoline moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted by nucleophiles under appropriate conditions, such as demethylation followed by nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Boron tribromide (BBr₃) for demethylation followed by nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of quinones or phenolic derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the quinoline moiety suggests possible interactions with biological targets such as DNA or proteins.

Medicine

Medicinally, compounds containing the 3,4,5-trimethoxyphenyl group have shown promise in various therapeutic areas, including anti-cancer, anti-inflammatory, and anti-microbial applications . The specific compound could be investigated for similar activities, particularly due to its structural complexity and potential for selective binding to biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique structure may impart desirable properties to polymers or other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the quinoline moiety, making it less complex but still biologically active.

    7-Methoxy-2-oxo-1,2-dihydroquinoline: Contains the quinoline core but lacks the trimethoxybenzamide structure.

    Combretastatin A-4: A well-known anti-cancer agent with a trimethoxyphenyl group, but structurally different in other aspects.

Uniqueness

The uniqueness of 3,4,5-trimethoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide lies in its combination of the trimethoxyphenyl group and the quinoline moiety, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-27-16-6-5-13-9-14(22(26)24-17(13)12-16)7-8-23-21(25)15-10-18(28-2)20(30-4)19(11-15)29-3/h5-6,9-12H,7-8H2,1-4H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVXKRKOTUSWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.